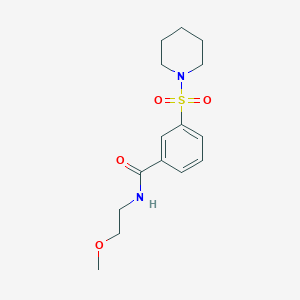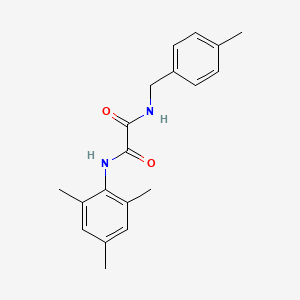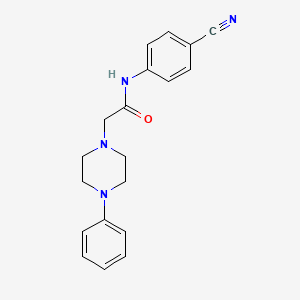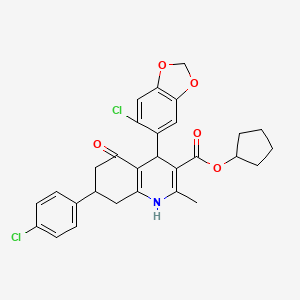![molecular formula C20H12ClN3O3S B5110415 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiazole compounds and has been studied for its ability to modulate cellular processes.
作用机制
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has also been shown to modulate the activity of other cellular proteins, including calcium channels and G protein-coupled receptors.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide can inhibit the growth of cancer cells and induce apoptosis. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has also been shown to modulate the activity of neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive function. In vivo studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide can modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide in lab experiments is its ability to modulate cellular signaling pathways, which can provide insights into the mechanisms of various cellular processes. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to study the structure-activity relationship of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide and develop more potent analogs. Additionally, the development of targeted delivery systems for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide could improve its efficacy and reduce potential toxicity.
合成方法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide involves the reaction of 2-aminobenzothiazole with 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide in its pure form.
科学研究应用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been studied for its ability to modulate the activity of neurotransmitters and improve cognitive function. In immunology, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to modulate the immune response and reduce inflammation.
属性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-15-10-7-13(11-17(15)24(26)27)19(25)22-14-8-5-12(6-9-14)20-23-16-3-1-2-4-18(16)28-20/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWOZCXLAJJCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)


![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)

![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)